2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine dihydrochloride
CAS No.: 1181458-82-1
Cat. No.: VC3356950
Molecular Formula: C8H17Cl2N3
Molecular Weight: 226.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1181458-82-1 |
|---|---|
| Molecular Formula | C8H17Cl2N3 |
| Molecular Weight | 226.14 g/mol |
| IUPAC Name | 2-(2-propan-2-ylimidazol-1-yl)ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C8H15N3.2ClH/c1-7(2)8-10-4-6-11(8)5-3-9;;/h4,6-7H,3,5,9H2,1-2H3;2*1H |
| Standard InChI Key | AQZYCAGFXOAHIG-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NC=CN1CCN.Cl.Cl |
| Canonical SMILES | CC(C)C1=NC=CN1CCN.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine dihydrochloride is an organic compound with a unique structure combining several functional groups. The compound has the following key identifiers and properties:
| Property | Value |
|---|---|
| CAS Number | 1181458-82-1 |
| Molecular Formula | C8H17Cl2N3 |
| Molecular Weight | 226.1467 g/mol |
| SMILES Notation | NCCn1ccnc1C(C)C.Cl.Cl |
The compound exists as a salt form of the free base 2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine (CAS: 45893-29-6), which has a molecular formula of C8H15N3 and a molecular weight of 153.2248 g/mol . The dihydrochloride designation indicates that the molecule contains two hydrochloride groups, which significantly affects its solubility and stability characteristics compared to the free base form.
Structural Components and Features
The molecule consists of three main structural components that contribute to its chemical and biological properties:
-
An imidazole ring: A five-membered aromatic heterocycle containing two nitrogen atoms
-
A propan-2-yl group (isopropyl): Attached to the 2-position of the imidazole ring
-
An ethanamine moiety: Connected to the nitrogen at position 1 of the imidazole ring
This structural arrangement gives the compound potential for hydrogen bonding through the amino group and nitrogen atoms in the imidazole ring, while the propan-2-yl group contributes hydrophobic character. The salt form with two hydrochloride groups enhances water solubility compared to the free base, making it potentially more suitable for certain research applications requiring aqueous solutions.
Related Derivatives and Structural Analogs
A closely related compound is 2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine trihydrochloride (CAS: 2137614-62-9), which contains an additional hydrochloride group. This trihydrochloride salt has a molecular formula of C8H18Cl3N3 and a higher molecular weight of 262.6076 g/mol . The structural differences between these compounds, though subtle, can lead to different physicochemical properties and potentially different biological activities.
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine | C8H15N3 | 153.2248 | 45893-29-6 |
| 2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine dihydrochloride | C8H17Cl2N3 | 226.1467 | 1181458-82-1 |
| 2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine trihydrochloride | C8H18Cl3N3 | 262.6076 | 2137614-62-9 |
These structural variations can affect solubility, stability, and bioavailability, which are critical factors in pharmaceutical research and development applications.
Synthesis and Preparation Methods
Purification and Characterization
After synthesis, the compound typically requires purification steps that may include recrystallization, column chromatography, or other standard purification techniques for organic compounds. Characterization is essential to confirm the identity and purity of the synthesized compound, utilizing techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Mass Spectrometry (MS)
-
Infrared (IR) spectroscopy
-
Elemental analysis
-
High-Performance Liquid Chromatography (HPLC)
These analytical methods help ensure the structural integrity and purity of the compound before it is used in further research applications.
| Hazard Type | Potential Risk | Recommended Precaution |
|---|---|---|
| Skin contact | Irritation | Wear appropriate gloves |
| Eye contact | Irritation | Use safety glasses or goggles |
| Inhalation | Respiratory irritation | Work in well-ventilated areas or use fume hoods |
| Ingestion | Toxicity | Avoid eating/drinking in laboratory; practice good hygiene |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume